![molecular formula C9H16ClNO B2813847 N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride CAS No. 2284345-32-8](/img/structure/B2813847.png)
N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride
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Overview
Description
“N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a carbamoyl chloride group, which is a functional group that consists of a carbonyl (C=O) and a chloride (Cl) attached to the same carbon atom, with a nitrogen atom also attached to the carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl group, possibly through a [2+2] cycloaddition reaction . The carbamoyl chloride group could potentially be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the four-membered cyclobutyl ring and the carbamoyl chloride group. The presence of the nitrogen atom in the carbamoyl chloride group would add an additional degree of complexity to the structure .Chemical Reactions Analysis
The carbamoyl chloride group is highly reactive due to the presence of the carbonyl and the chloride. It can undergo reactions with nucleophiles, leading to the substitution of the chloride . The cyclobutyl group is relatively stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl chloride group would likely make it a polar molecule, affecting its solubility and reactivity .Scientific Research Applications
Synthetic Routes and Stability
One study discusses the synthetic routes to and transformations of carbamoyl sulfenyl chlorides and carbamoyl dithio carbonyl chlorides, highlighting their unexpected stability and potential applications in developing thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).
Photolabile Protecting Groups
Another research introduces N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. These groups are easily incorporated via chemical coupling, demonstrating high yield and clean deprotection by photolysis, underscoring their significance in synthetic chemistry (Loudwig & Goeldner, 2001).
Reaction Mechanisms
The reactions of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride have been explored, offering insight into the mechanistic pathways that lead to various rearrangement and ring-opening products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Liu & Shi, 2004).
Efficient Synthesis Methods
Studies also report on efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in simplifying complex synthetic processes (Lee & Park, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRQCCBLWZMEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)Cl)C1CCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride |
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